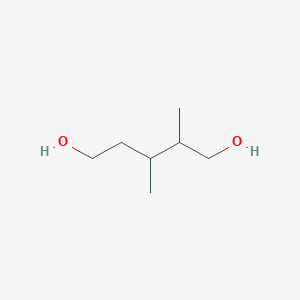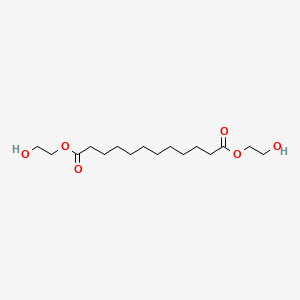
Bis(2-hydroxyethyl) dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl) dodecanedioate: is an organic compound that belongs to the class of esters It is derived from dodecanedioic acid and ethylene glycol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) dodecanedioate typically involves the esterification of dodecanedioic acid with ethylene glycol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-hydroxyethyl) dodecanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: Dodecanedioic acid and ethylene glycol.
Reduction: 1,12-dodecanediol and ethylene glycol.
Substitution: Various substituted dodecanedioates, depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-hydroxyethyl) dodecanedioate is used as a building block in the synthesis of polymers and other complex molecules. Its unique structure allows for the creation of materials with specific properties, such as flexibility and durability.
Biology: In biological research, this compound is used as a substrate for enzyme studies. It can be used to investigate the activity of esterases and other enzymes involved in ester hydrolysis.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable esters makes it suitable for the development of prodrugs, which can improve the bioavailability and stability of active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used as a plasticizer and lubricant. Its properties make it suitable for use in the production of flexible plastics and other materials.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxyethyl) dodecanedioate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. This reaction results in the formation of dodecanedioic acid and ethylene glycol, which can then participate in further biochemical processes.
Comparación Con Compuestos Similares
Dodecanedioic acid: A dicarboxylic acid with similar structural features but lacks the ester groups.
Bis(2-ethylhexyl) dodecanedioate: An ester of dodecanedioic acid with different alcohol groups, leading to different physical and chemical properties.
Thiodiglycol: A compound with similar hydroxyl groups but contains a sulfur atom instead of the ester linkage.
Uniqueness: Bis(2-hydroxyethyl) dodecanedioate is unique due to its combination of hydroxyl and ester groups, which provide it with distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
83835-22-7 |
|---|---|
Fórmula molecular |
C16H30O6 |
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl) dodecanedioate |
InChI |
InChI=1S/C16H30O6/c17-11-13-21-15(19)9-7-5-3-1-2-4-6-8-10-16(20)22-14-12-18/h17-18H,1-14H2 |
Clave InChI |
XNNUOXBGVZMFGN-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)OCCO)CCCCC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


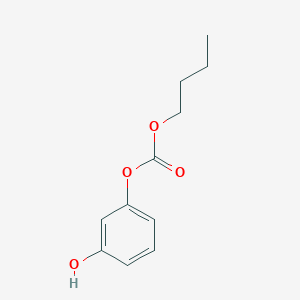
![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
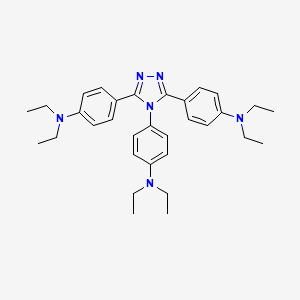
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
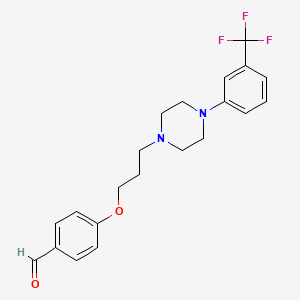
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14419992.png)
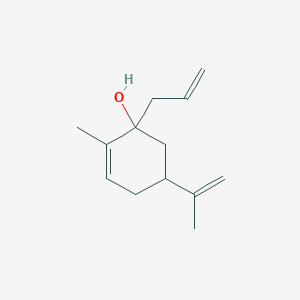
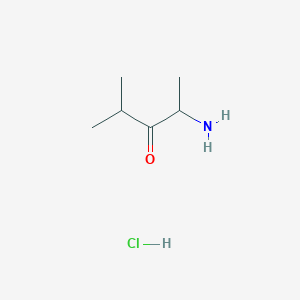

![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
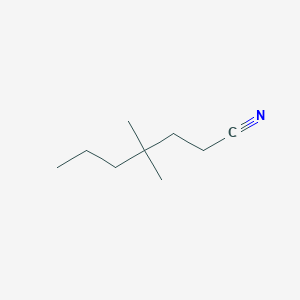
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)

